molecular formula C6H6BN3O2 B8187559 Pyrazolo[1,5-a]pyrimidine-3-boronic acid

Pyrazolo[1,5-a]pyrimidine-3-boronic acid

Cat. No.: B8187559
M. Wt: 162.94 g/mol
InChI Key: KPYRTNGEKGNRRI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-boronic acid: is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant biological and photophysical properties, making them valuable in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-boronic acid typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of aminopyrazole with β-dicarbonyl compounds can yield the pyrazolo[1,5-a]pyrimidine scaffold . The boronic acid group can then be introduced via a Suzuki-Miyaura cross-coupling reaction using boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and optimized reaction conditions can enhance the efficiency of the process . Additionally, the employment of continuous flow reactors and automated systems can further streamline the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles and Electrophiles: For substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological and photophysical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-boronic acid involves its interaction with specific molecular targets. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival. Additionally, its ability to form stable complexes with metal ions can enhance its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-boronic acid stands out due to its boronic acid functionality, which enhances its versatility in cross-coupling reactions. This unique feature allows for the synthesis of a wide range of derivatives with diverse biological and photophysical properties .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYRTNGEKGNRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2N=CC=CN2N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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